Scillarenin

Description

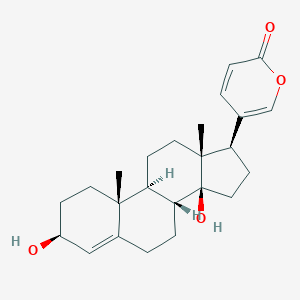

Structure

3D Structure

Propriétés

IUPAC Name |

5-[(3S,8R,9S,10R,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)27)15-3-6-21(26)28-14-15/h3,6,13-14,17-20,25,27H,4-5,7-12H2,1-2H3/t17-,18+,19-,20+,22-,23+,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUOVMIMOCJILI-KFZANIOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C=C1CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60878661 |

Source

|

| Record name | Scillarenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465-22-5 |

Source

|

| Record name | Scillarenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scillarenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scillarenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCILLARENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIA96RSL6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Scillarenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scillarenin is a naturally occurring bufadienolide, a class of steroid lactones known for their potent cardiotonic effects. As a key aglycone component of cardiac glycosides found in plants of the Drimia genus, this compound has been a subject of significant phytochemical and pharmacological interest. Its mechanism of action involves the specific inhibition of the Na+/K+-ATPase, a critical enzyme for maintaining cellular ion homeostasis. This inhibition leads to a cascade of events culminating in increased myocardial contractility. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies pertaining to this compound.

Chemical Identity and Structure

This compound is a polycyclic steroid derivative characterized by a C24 backbone and a six-membered lactone ring (a δ-lactone) attached at the C-17 position. The steroid nucleus features hydroxyl groups at the C-3 and C-14 positions.

DOT Script for Chemical Structure of this compound

Caption: 2D chemical structure of this compound.

Physicochemical and Pharmacokinetic Data

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its solubility, stability, and behavior in biological systems.

| Property | Value | Reference(s) |

| IUPAC Name | 5-[(3S,8R,9S,10R,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | [1] |

| CAS Number | 465-22-5 | [2] |

| Molecular Formula | C₂₄H₃₂O₄ | [2] |

| Molecular Weight | 384.51 g/mol | [2] |

| Melting Point | 232-238 °C | [2] |

| Boiling Point | 572.6 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.24 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in Pyridine | [2] |

| Canonical SMILES | C[C@]12CC--INVALID-LINK--O | [3][4] |

| InChI Key | OVUOVMIMOCJILI-KFZANIOBSA-N | [4] |

| Classification | Bufadienolide, Cardiac Glycoside, Steroid | |

| Natural Sources | Drimia maritima (Sea Onion), Drimia hesperia |

Mechanism of Action and Signaling Pathway

The primary pharmacological target of this compound, like other cardiac glycosides, is the Na+/K+-ATPase pump located in the plasma membrane of cardiomyocytes.[5] Inhibition of this pump disrupts the sodium and potassium ion gradients across the cell membrane, leading to a cascade of intracellular signaling events that ultimately enhance cardiac contractility.

The binding of this compound to the Na+/K+-ATPase leads to an increase in the intracellular sodium concentration.[6][7] This elevation in intracellular sodium alters the electrochemical gradient that drives the sodium-calcium exchanger (NCX), causing a reduction in calcium extrusion from the cell and an increase in intracellular calcium concentration.[6][7] The elevated cytosolic calcium is then taken up by the sarcoplasmic reticulum (SR) via the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[6] This results in a greater calcium load within the SR, which, upon subsequent action potentials, leads to a more significant release of calcium and, consequently, a more forceful contraction of the heart muscle.[6]

Beyond its ion transport-inhibiting function, the Na+/K+-ATPase also acts as a signaling scaffold.[5] The binding of cardiac glycosides can trigger signaling pathways independent of changes in ion concentrations, involving the activation of Src kinase and the transactivation of the epidermal growth factor receptor (EGFR), leading to the activation of the MAPK pathway.[5]

DOT Script for this compound Signaling Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Interactions between cardiac glycosides and sodium/potassium-ATPase: three-dimensional structure-activity relationship models for ligand binding to the E2-Pi form of the enzyme versus activity inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

Unveiling Scillarenin: A Technical Guide to its Natural Sourcing and Isolation from Drimia maritima

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scillarenin, a potent cardiotonic steroid, holds significant therapeutic potential. As a bufadienolide cardiac glycoside, its primary natural source is the sea squill, Drimia maritima. This technical guide provides an in-depth overview of the natural occurrence of this compound and detailed methodologies for its isolation and purification from Drimia maritima bulbs. The presented protocols are designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic applications of this compound.

Natural Sources of this compound

This compound is a prominent member of the bufadienolide class of cardiac glycosides.[1][2] Its primary and most well-documented natural source is the bulb of Drimia maritima (L.) Stearn, a plant species belonging to the Asparagaceae family.[1][3] This plant, commonly known as sea squill or sea onion, is native to the Mediterranean region, Africa, and India.[4] The bulbs of Drimia maritima are known to accumulate a variety of bioactive compounds, with cardiac glycosides being the principal constituents.[1][2]

The concentration of cardiac glycosides, including the precursors to this compound, can vary depending on the geographical location and variety of the plant. Drimia maritima exists in two main varieties, red and white, with the white variety being more commonly used for medicinal purposes. The total bufadienolide content in the bulbs can range from 0.15% to 2.4%.[3]

Isolation of this compound from Drimia maritima

The isolation of this compound from Drimia maritima bulbs is a multi-step process involving extraction, hydrolysis of glycosides, and chromatographic purification. The following sections detail the experimental protocols for these key stages.

Quantitative Data

The yield of this compound and its glycosides from Drimia maritima can be influenced by various factors, including the plant's origin, harvest time, and the extraction method employed. The following table summarizes representative quantitative data found in the literature.

| Compound | Plant Material | Extraction Solvent | Concentration/Yield | Reference |

| Total Bufadienolides | Drimia maritima bulbs | - | 0.15 - 2.4% of dry weight | [3] |

| Proscillaridin A | Drimia maritima bulbs (Fars province, Iran) | Methanol (B129727) | 4.1 µg/mL of extract | [5] |

| Proscillaridin A | Drimia maritima bulbs (Hamedan province, Iran) | Methanol | 1.5 µg/mL of extract | [5] |

Note: Proscillaridin A is a glycoside of this compound. The yield of this compound will be lower than the total bufadienolide content and will depend on the efficiency of the hydrolysis step.

Experimental Protocols

-

Collection: Collect fresh bulbs of Drimia maritima.

-

Cleaning: Thoroughly wash the bulbs with water to remove any soil and debris.

-

Slicing: Cut the bulbs into thin slices to facilitate drying.

-

Drying: Dry the bulb slices in a well-ventilated oven at a temperature of 40-50°C until a constant weight is achieved.

-

Grinding: Grind the dried bulb slices into a fine powder using a mechanical grinder.

-

Maceration:

-

Suspend the powdered plant material in methanol at a solid-to-solvent ratio of 1:10 (w/v).

-

Stir the mixture at room temperature for 24-48 hours.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the filtrates.

-

-

Ultrasonic-Assisted Extraction (UAE):

-

Suspend the powdered plant material in methanol at a solid-to-solvent ratio of 1:10 (w/v).

-

Place the mixture in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).

-

Filter the mixture.

-

Repeat the extraction process two more times.

-

Combine the filtrates.

-

-

Solvent Evaporation:

-

Concentrate the combined methanolic extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

-

Acid Hydrolysis:

-

Dissolve the crude extract in a suitable solvent (e.g., 50% ethanol).

-

Add a mineral acid, such as 2M hydrochloric acid, to the solution.

-

Heat the mixture under reflux for 1-2 hours to cleave the sugar moieties from the aglycone.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).

-

Extract the aglycones (including this compound) with a non-polar solvent like chloroform (B151607) or ethyl acetate.

-

Wash the organic phase with water to remove any remaining acid and salts.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude aglycone mixture.

-

-

Column Chromatography:

-

Prepare a silica (B1680970) gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of chloroform and methanol).

-

Dissolve the crude aglycone mixture in a minimum amount of the initial mobile phase and load it onto the column.

-

Elute the column with the solvent gradient, starting with a less polar mixture and gradually increasing the polarity.

-

Collect fractions of the eluate.

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Monitor the collected fractions using TLC plates coated with silica gel.

-

Use a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) as the mobile phase.

-

Visualize the spots under UV light (254 nm) or by spraying with a suitable reagent (e.g., Liebermann-Burchard reagent) followed by heating.

-

Combine the fractions containing the spot corresponding to the this compound standard.

-

-

Crystallization:

-

Evaporate the solvent from the combined pure fractions.

-

Dissolve the residue in a minimum amount of a hot solvent (e.g., methanol or ethanol) and allow it to cool slowly to induce crystallization.

-

Filter the crystals and wash them with a small amount of cold solvent.

-

Dry the purified this compound crystals.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Analyze the purity of the isolated this compound using a reverse-phase HPLC system (e.g., C18 column).

-

Use a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol.

-

Detect the compound using a UV detector at an appropriate wavelength (e.g., 300 nm).

-

Compare the retention time and UV spectrum with a certified this compound standard.

-

Signaling Pathway and Experimental Workflow

The biological activity of this compound is primarily attributed to its interaction with the Na+/K+-ATPase enzyme, a critical component of cellular ion homeostasis.

This compound Signaling Pathway

The following diagram illustrates the signaling pathway initiated by this compound's inhibition of the Na+/K+-ATPase pump.

References

Scillarenin's Mechanism of Action as a Cardiac Glycoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular and cellular mechanisms underlying the action of scillarenin, a potent cardiac glycoside. The primary focus is on its interaction with the Na+/K+-ATPase pump and the subsequent signaling cascades that mediate its cardiotonic effects. This document details the core mechanism, presents quantitative data on its activity, outlines key experimental protocols for its study, and provides visual representations of the involved pathways and workflows.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The principal mechanism of action for this compound, like all cardiac glycosides, is the inhibition of the Na+/K+-ATPase, an essential plasma membrane enzyme.[1]

1.1. The Na+/K+-ATPase Pump:

The Na+/K+-ATPase, or sodium-potassium pump, is a P-type ATPase responsible for actively transporting sodium (Na+) and potassium (K+) ions across the cell membrane against their concentration gradients.[2] For every molecule of ATP hydrolyzed, the pump expels three Na+ ions from the cell and imports two K+ ions.[3] This process is crucial for maintaining the electrochemical gradients necessary for various cellular functions, including nerve impulse transmission and muscle contraction.[2][3] The enzyme is a heterodimer composed of a catalytic α subunit and a glycosylated β subunit, with multiple isoforms of each subunit existing.[4][5] The α subunit contains the binding sites for ATP, ions, and cardiac glycosides.[4][6]

1.2. This compound Binding and Inhibition:

This compound binds to a specific site on the extracellular side of the α subunit of the Na+/K+-ATPase.[7] This binding event locks the enzyme in a phosphorylated conformation (E2-P state), preventing its dephosphorylation and subsequent conformational changes required to complete the ion transport cycle.[7] This effectively inhibits the pumping activity. The affinity of cardiac glycosides can vary between different isoforms of the Na+/K+-ATPase α subunit.[6][8]

1.3. Downstream Ionic and Cellular Effects:

The inhibition of the Na+/K+-ATPase by this compound initiates a cascade of events within the cardiac myocyte:

-

Increased Intracellular Sodium ([Na+]i): With the Na+/K+-ATPase inhibited, the efflux of Na+ is reduced, leading to a gradual accumulation of Na+ inside the cell.[3][9][10]

-

Altered Na+/Ca2+ Exchanger (NCX) Activity: The rise in intracellular Na+ diminishes the electrochemical gradient that drives the Na+/Ca2+ exchanger in its forward mode (extruding Ca2+).[3][9] Consequently, less calcium (Ca2+) is removed from the cell.[10][11]

-

Increased Intracellular Calcium ([Ca2+]i): The reduced Ca2+ efflux via the NCX leads to an elevation of the intracellular Ca2+ concentration.[3][10]

-

Enhanced Sarcoplasmic Reticulum (SR) Ca2+ Load: The increased cytosolic Ca2+ is taken up by the sarcoplasmic reticulum Ca2+-ATPase (SERCA), leading to a greater Ca2+ load within the SR.[11]

-

Increased Cardiac Contractility (Positive Inotropy): During subsequent action potentials, the larger Ca2+ store in the SR is released, making more Ca2+ available to bind to the myofilament protein troponin C. This enhances the interaction between actin and myosin, resulting in a more forceful contraction of the cardiac muscle.[3][10][11]

Signaling Pathways

Beyond the primary ion-mediated mechanism, cardiac glycosides can also trigger intracellular signaling cascades. While much of this research has focused on ouabain (B1677812) and digoxin, it is plausible that this compound activates similar pathways. These pathways are initiated by the binding of the cardiac glycoside to the Na+/K+-ATPase, which can then act as a signal transducer.

Inhibition of the Na+/K+-ATPase by cardiac glycosides can lead to the activation of various kinases, including protein kinase C (PKC) and Src tyrosine kinase.[7] This can, in turn, initiate downstream signaling cascades that may contribute to both the therapeutic and toxic effects of these compounds. For example, in some cell types, this can lead to the regulation of cell growth and proliferation.

Furthermore, the calcium-activated phosphatase, calcineurin, is a key player in cardiac signaling, particularly in pathways leading to cardiac hypertrophy.[12] Given that this compound elevates intracellular calcium, it may indirectly influence calcineurin-dependent signaling pathways.

Quantitative Data

The inhibitory potency of cardiac glycosides on the Na+/K+-ATPase is a critical parameter. The half-maximal inhibitory concentration (IC50) is a common measure of this potency. The affinity can differ between the various isoforms of the Na+/K+-ATPase α-subunit, which are expressed in a tissue-specific manner. The α1 isoform is ubiquitous, while α2 and α3 are predominantly found in muscle and neuronal tissues, respectively.[6]

| Parameter | Value | Target | Comments |

| IC50 | ~5.62 µM | Na+/K+-ATPase (guinea pig brain) | This value is for sanguinarine, another cardiac glycoside, but provides a reference point for the micromolar range of inhibition.[13] |

| IC50 | 20.1 ± 2.3 µM | Human α3β1 Na+/K+-ATPase | Value for DcB, a cardiac glycoside, showing isoform selectivity.[14] |

| IC50 | 2.8 ± 0.2 µM | Human α2β2 Na+/K+-ATPase | Value for DcB, demonstrating higher potency for the α2 isoform compared to α3.[14] |

| Basal [Ca2+]i | ~55 nM | Rat Hippocampal Neurons | A representative resting intracellular calcium concentration in excitable cells.[15] |

| Stimulated [Ca2+]i | < 300 nM to > 600 nM | Rat Hepatocytes | Demonstrates the range of intracellular calcium increase upon stimulation, which can be modulated by pharmacological agents.[16] |

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Primary mechanism of action of this compound.

Caption: Potential secondary signaling pathways of this compound.

Experimental Workflow Diagram

Caption: Workflow for Na+/K+-ATPase activity assay.

Experimental Protocols

Protocol for Measurement of Na+/K+-ATPase Activity

This protocol is based on the principle of measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis by the Na+/K+-ATPase.[1][17][18] The specific activity is determined by the difference in Pi released in the presence and absence of a specific inhibitor like ouabain (or the test compound, this compound).

Methodology:

-

Preparation of Enzyme Source:

-

Isolate membranes from a tissue of interest (e.g., cardiac muscle, brain) known to have high Na+/K+-ATPase expression. This is typically done through homogenization and differential centrifugation.

-

Determine the protein concentration of the membrane preparation (e.g., using the Bradford assay).

-

-

Reaction Setup:

-

Prepare two sets of reaction tubes.

-

Total ATPase Activity (Tube A): To this tube, add a reaction buffer containing optimal concentrations of ions and substrate. A typical buffer includes Tris-HCl, NaCl, KCl, MgCl2, and ATP.[17]

-

Ouabain-Insensitive ATPase Activity (Tube B): This tube contains the same reaction buffer as Tube A, but with the addition of a saturating concentration of ouabain (e.g., 1 mM) to completely inhibit Na+/K+-ATPase activity.[18] When testing this compound, this tube would contain the test compound at various concentrations.

-

-

Enzyme Reaction:

-

Stopping the Reaction and Measuring Phosphate:

-

Terminate the reaction by adding a stop solution, often an acidic reagent that also serves as part of the colorimetric detection process.

-

Add a colorimetric reagent (e.g., ammonium (B1175870) molybdate (B1676688) and a reducing agent like ascorbic acid) that forms a colored complex with the liberated inorganic phosphate.[18]

-

Measure the absorbance of the resulting solution using a spectrophotometer at a specific wavelength (e.g., 660 nm).[19]

-

-

Data Analysis:

-

Create a standard curve using known concentrations of phosphate to quantify the amount of Pi in the samples.

-

Calculate the Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity (Tube B) from the total ATPase activity (Tube A).

-

Activity is typically expressed as µmol of Pi liberated per milligram of protein per hour.

-

Protocol for Measurement of Intracellular Calcium Concentration ([Ca2+]i)

This protocol utilizes fluorescent Ca2+ indicators, such as Fura-2 AM, to measure changes in intracellular calcium concentration in response to a stimulus like this compound.[20][21]

Methodology:

-

Cell Preparation and Dye Loading:

-

Culture adherent cells (e.g., cardiac myocytes) on glass coverslips or in multi-well plates suitable for fluorescence microscopy or plate reader analysis.

-

Prepare a loading solution containing the cell-permeant form of the calcium indicator, Fura-2 AM (acetoxymethyl ester). Fura-2 AM can cross the cell membrane.[20][21]

-

Incubate the cells with the Fura-2 AM loading solution for a specific time (e.g., 30-60 minutes) at 37°C. Inside the cell, esterases cleave the AM group, trapping the active, calcium-sensitive Fura-2 dye in the cytoplasm.[20]

-

-

Washing:

-

After loading, wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution) to remove any extracellular dye.

-

-

Fluorescence Measurement:

-

Mount the coverslip on a fluorescence microscope or place the multi-well plate in a fluorescence plate reader.

-

Fura-2 is a ratiometric dye. Excite the cells alternately at two wavelengths: ~340 nm (where the fluorescence increases upon Ca2+ binding) and ~380 nm (where the fluorescence decreases upon Ca2+ binding).[20]

-

Measure the fluorescence emission at ~510 nm for both excitation wavelengths.[20]

-

-

Experimental Procedure:

-

Record a baseline fluorescence ratio (340/380) for a few minutes to establish the resting [Ca2+]i.

-

Add this compound (or another stimulus) to the cells and continue recording the fluorescence ratio to monitor the change in [Ca2+]i over time.

-

-

Data Analysis and Calibration:

-

The ratio of the fluorescence intensities (F340/F380) is directly proportional to the intracellular calcium concentration.[20]

-

To convert the ratio values to absolute Ca2+ concentrations, a calibration procedure is performed at the end of the experiment using ionophores (e.g., ionomycin) in the presence of known high (saturating) and low (calcium-free with EGTA) Ca2+ concentrations. The Grynkiewicz equation is then used to calculate [Ca2+]i.[22]

-

References

- 1. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Na+,K+-ATPase with Disrupted Na+ Binding Sites I and III Binds Na+ with Increased Affinity at Site II and Undergoes Na+-Activated Phosphorylation with ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 4. mdpi.com [mdpi.com]

- 5. Molecular Structure of the Na+,K+-ATPase α4β1 Isoform in Its Ouabain-Bound Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brain Na+, K+-ATPase Activity In Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular mechanism of action of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cardiac Glycosides: Digoxin, Mechanism of Action, Dosage and Toxicity | Medcrine [medcrine.com]

- 11. researchgate.net [researchgate.net]

- 12. Calcineurin signaling in the heart: The importance of time and place - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Glial Versus Neuronal Na+ /K+ ‐ATPase in Activity‐Evoked K+ Clearance and Their Sensitivity to Elevated Extracellular K+ - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Depletion of intracellular Ca2+ stores or lowering extracellular calcium alters intracellular Ca2+ changes during cerebral energy deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Silymarin effects on intracellular calcuim and cytotoxicity: a study in perfused rat hepatocytes after oxidative stress injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Optimal conditions for measurement of Na+,K+-ATPase activity of human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. assaygenie.com [assaygenie.com]

- 20. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]

Scillarenin as a Na+/K+-ATPase Inhibitor: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Scillarenin, a cardiac glycoside derived from plants of the genus Scilla, is a potent inhibitor of the Na+/K+-ATPase, a vital transmembrane enzyme responsible for maintaining electrochemical gradients across the cell membrane. This inhibition triggers a cascade of intracellular signaling events, making this compound and related compounds valuable tools in cardiovascular medicine and emerging as potential therapeutics in oncology. This technical guide provides an in-depth overview of this compound's role as a Na+/K+-ATPase inhibitor, detailing its mechanism of action, downstream signaling pathways, and comprehensive experimental protocols for its characterization.

Introduction to this compound and Na+/K+-ATPase

This compound is the aglycone of various cardiac glycosides, including proscillaridin (B1679727) A. Like other cardiac glycosides, its primary molecular target is the α-subunit of the Na+/K+-ATPase. This enzyme actively transports three sodium ions out of the cell and two potassium ions into the cell, a process fueled by the hydrolysis of ATP. This pumping action is fundamental for numerous cellular processes, including maintaining membrane potential, regulating cell volume, and driving secondary active transport of other solutes.

The Na+/K+-ATPase is not merely an ion pump but also functions as a signal transducer. The binding of cardiac glycosides like this compound to the Na+/K+-ATPase can initiate a plethora of signaling cascades, often independent of the changes in intracellular ion concentrations.

Mechanism of Na+/K+-ATPase Inhibition by this compound

This compound exerts its inhibitory effect by binding to the extracellular-facing domain of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in its E2-P conformation, preventing the dephosphorylation and subsequent binding of intracellular sodium ions. This disruption of the enzyme's catalytic cycle leads to the cessation of ion pumping.

The direct consequence of Na+/K+-ATPase inhibition is an increase in the intracellular sodium concentration. This elevation of intracellular Na+ alters the electrochemical gradient, which in turn affects the activity of other ion transporters, most notably the Na+/Ca2+ exchanger. The reduced sodium gradient diminishes the driving force for Ca2+ extrusion, leading to an accumulation of intracellular calcium. This increase in cytosolic calcium is the primary mechanism behind the positive inotropic (increased contractility) effect of cardiac glycosides on heart muscle.

Quantitative Data on Na+/K+-ATPase Inhibition

While specific IC50 values for this compound are not as extensively reported in the literature as for other cardiac glycosides like digoxin (B3395198) or ouabain, its inhibitory activity is well-established. The potency of cardiac glycosides can vary depending on the tissue, species, and the specific isoform of the Na+/K+-ATPase α-subunit being targeted. For context, the IC50 values for related, well-studied cardiac glycosides are presented below. It is anticipated that this compound would exhibit inhibitory activity in a similar nanomolar to low micromolar range.

| Compound | Na+/K+-ATPase Isoform(s) | Tissue/Cell Source | IC50 |

| Ouabain | α1 and α3 | Canine Kidney and Porcine Cerebral Cortex | 15 nM |

| Ouabain | Not specified | Vero cells | 80 nM |

| Ouabain | High-affinity sites | Rat Brain Membranes | 23.0 ± 0.15 nM |

| Ouabain | Low-affinity sites | Rat Brain Membranes | 460 ± 4.0 nM |

| Digoxin | Not specified | MDA-MB-231 cells | ~164 nM |

| Digoxin | Not specified | A549 cells | 40 nM |

Note: This table provides reference IC50 values for other cardiac glycosides to illustrate the expected potency range. Specific IC50 values for this compound may vary.

Downstream Signaling Pathways of Na+/K+-ATPase Inhibition

The interaction of this compound with the Na+/K+-ATPase initiates a complex network of intracellular signaling pathways, extending beyond simple ion gradient disruption. This signaling function positions the Na+/K+-ATPase as a receptor-like molecule. The binding of this compound induces conformational changes in the enzyme, leading to the recruitment and activation of various signaling proteins.

Src Kinase Activation

A primary event following cardiac glycoside binding to the Na+/K+-ATPase is the activation of the non-receptor tyrosine kinase, Src.[1][2][3] The Na+/K+-ATPase, Src, and other signaling partners are often co-localized in caveolae, specialized lipid raft microdomains of the plasma membrane. This proximity facilitates their interaction. Upon this compound binding, the conformational change in the Na+/K+-ATPase leads to the dissociation of Src's inhibitory intramolecular interactions, resulting in its activation through autophosphorylation at Tyrosine 416.[4]

Src Kinase Activation Pathway.

EGFR Transactivation

Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth and proliferation.[5][6][7] This transactivation can occur through Src-mediated phosphorylation of the EGFR itself or through the activation of matrix metalloproteinases (MMPs) that cleave and release EGFR ligands, which then bind to and activate the receptor.[6]

EGFR Transactivation Pathway.

Generation of Reactive Oxygen Species (ROS)

Inhibition of the Na+/K+-ATPase is also linked to an increase in intracellular Reactive Oxygen Species (ROS).[8][9][10] This can occur through multiple mechanisms, including the activation of NADPH oxidases and as a consequence of mitochondrial dysfunction. The generated ROS can act as second messengers, further amplifying the signaling cascades initiated by this compound.[11][12]

ROS Generation Pathway.

Activation of PI3K/Akt and MAPK/ERK Pathways

The activation of Src and EGFR subsequently triggers downstream signaling cascades, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[13][14][15][16][17] These pathways are central regulators of cell survival, proliferation, and differentiation. Their activation by this compound underlies its potential application in cancer therapy, where it can induce apoptosis or inhibit cell growth depending on the cellular context.[18][19][20]

PI3K/Akt and MAPK/ERK Pathways.

Experimental Protocols

Na+/K+-ATPase Inhibition Assay (Colorimetric)

This protocol details the measurement of Na+/K+-ATPase activity by quantifying the inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.[21][22][23][24][25]

Workflow:

Na+/K+-ATPase Inhibition Assay Workflow.

Materials:

-

Purified Na+/K+-ATPase enzyme preparation

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 100 mM NaCl, 5 mM MgCl2

-

ATP solution (50 mM in Tris-HCl, pH 7.4)

-

This compound stock solution (in DMSO)

-

Ouabain solution (1 mM in Assay Buffer)

-

Stopping Reagent: 10% (w/v) Sodium Dodecyl Sulfate (SDS) or 10% (w/v) Trichloroacetic Acid (TCA)

-

Phosphate Detection Reagent (e.g., Malachite Green-based reagent)

-

Phosphate standard solution

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well microplate, set up the following reaction wells in triplicate:

-

Total ATPase activity: 50 µL Assay Buffer

-

Ouabain-insensitive ATPase activity: 50 µL Ouabain solution

-

This compound inhibition: 50 µL of each this compound dilution

-

-

Add 30 µL of the Na+/K+-ATPase enzyme preparation to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of ATP solution to all wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 50 µL of Stopping Reagent to each well.

-

Add 100 µL of Phosphate Detection Reagent to each well.

-

Incubate at room temperature for 10-20 minutes to allow for color development.

-

Measure the absorbance at the appropriate wavelength (typically 620-660 nm).

-

Generate a phosphate standard curve to determine the amount of Pi released in each well.

-

Calculate the Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total activity.

-

Determine the percent inhibition for each this compound concentration and calculate the IC50 value.

Western Blot Analysis of Src and EGFR Phosphorylation

This protocol describes the detection of phosphorylated Src (p-Src) and EGFR (p-EGFR) in cell lysates by Western blotting.[4][26][27][28][29]

Workflow:

Western Blot Workflow.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-Src, anti-total Src, anti-p-EGFR, anti-total EGFR)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Src) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the image using an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total Src) to normalize for protein loading.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines the detection of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).[30][31][32][33]

Workflow:

Intracellular ROS Measurement Workflow.

Materials:

-

Cell culture reagents

-

This compound

-

H2DCFDA stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for the desired time. Include a positive control (e.g., H2O2) and a vehicle control.

-

Remove the treatment medium and wash the cells with PBS.

-

Load the cells with H2DCFDA (e.g., 10 µM in PBS) and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove the excess probe.

-

Add PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 495 nm and 525 nm, respectively.

-

Normalize the fluorescence intensity to the cell number if necessary.

Conclusion

This compound is a potent inhibitor of the Na+/K+-ATPase, with a mechanism of action that extends beyond the disruption of ion homeostasis to the activation of complex intracellular signaling networks. Its ability to modulate key pathways such as Src, EGFR, PI3K/Akt, and MAPK/ERK highlights its potential as a pharmacological tool and a lead compound for drug development, particularly in the field of oncology. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted effects of this compound and other cardiac glycosides on cellular function. Further research is warranted to fully elucidate the specific downstream effects of this compound in various cell types and disease models to unlock its full therapeutic potential.

References

- 1. A back-door insight into the modulation of Src kinase activity by the polyamine spermidine | eLife [elifesciences.org]

- 2. Selected glimpses into the activation and function of Src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. syk kinase activation by a src kinase-initiated activation loop phosphorylation chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cholinergic Transactivation of the EGFR in HaCaT Keratinocytes Stimulates a Flotillin-1 Dependent MAPK-Mediated Transcriptional Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EGFR signal transactivation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GPCR-mediated EGFR transactivation ameliorates skin toxicities induced by afatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Production and Scavenging of Reactive Oxygen Species and Redox Signaling during Leaf and Flower Senescence: Similar But Different - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactive Oxygen Species in Metabolic and Inflammatory Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study of Tissue-Specific Reactive Oxygen Species Formation by Cell Membrane Microarrays for the Characterization of Bioactive Compounds [mdpi.com]

- 12. Evidence that the inhibition of Na+/K(+)-ATPase activity by FK506 involves calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]

- 18. apexbt.com [apexbt.com]

- 19. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]

- 20. m.youtube.com [m.youtube.com]

- 21. benchchem.com [benchchem.com]

- 22. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. assaygenie.com [assaygenie.com]

- 24. znaturforsch.com [znaturforsch.com]

- 25. mybiosource.com [mybiosource.com]

- 26. benchchem.com [benchchem.com]

- 27. bio-protocol.org [bio-protocol.org]

- 28. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 29. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]

- 30. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 31. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]

- 32. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]

- 33. Intracellular ROS Assay [cellbiolabs.com]

Initial Investigations into the Anticancer Properties of Scillarenin and its Glycoside Derivative Proscillaridin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scillarenin, a bufadienolide cardiac glycoside, is a natural compound that has garnered interest for its potential therapeutic applications. While historically investigated for its cardiotonic properties, recent research has shifted towards exploring the anticancer activities of this compound and its derivatives. This technical guide focuses on the initial investigations into the anticancer properties of this compound, with a primary emphasis on its immediate glycoside derivative, Proscillaridin A. Due to a greater availability of published research on Proscillaridin A, this document will detail its cytotoxic effects, mechanisms of action, and the experimental methodologies employed in these foundational studies. Proscillaridin A is the rhamnoside of this compound, and its biological activities provide significant insight into the potential of this class of compounds in oncology.

Data Presentation: In Vitro Cytotoxicity of Proscillaridin A

The cytotoxic effects of Proscillaridin A have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below. These data highlight the dose-dependent inhibitory effects of Proscillaridin A on cancer cell proliferation.

Table 1: IC50 Values of Proscillaridin A in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (nM) | Incubation Time (h) |

| Pancreatic Cancer | Panc-1 | 35.25 | 72 |

| Pancreatic Cancer | BxPC-3 | 180.3 | 72 |

| Pancreatic Cancer | AsPC-1 | 370.9 | 72 |

| Glioblastoma | GBM6 | 6.4 - 76 | Not Specified |

| Glioblastoma | GBM9 | 6.4 - 76 | Not Specified |

| Glioblastoma | U87-MG | 6.4 - 76 | Not Specified |

| Glioblastoma | U251-MG | 6.4 - 76 | Not Specified |

| Non-Small Cell Lung Cancer | A549 | 12.5 - 100 | Not Specified |

| Non-Small Cell Lung Cancer | H1650 | 12.5 - 100 | Not Specified |

| Non-Small Cell Lung Cancer | H1975 | 12.5 - 100 | Not Specified |

| Colon Cancer | HT29 | ~11.1 (in combination with TRAIL) | Not Specified |

| Colon Cancer | SW620 | ~3.7 (in combination with TRAIL) | Not Specified |

Mechanisms of Anticancer Activity

Initial investigations have revealed that Proscillaridin A exerts its anticancer effects through a multi-pronged approach, targeting several key cellular processes essential for tumor growth and survival.

Induction of Apoptosis

Proscillaridin A is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This is a critical mechanism for eliminating malignant cells. The apoptotic cascade is initiated through both intrinsic and extrinsic pathways.

-

Intrinsic (Mitochondrial) Pathway: Proscillaridin A has been shown to induce mitochondrial damage, leading to the release of pro-apoptotic factors into the cytoplasm. This includes an increase in the Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization.

-

Caspase Activation: The induction of apoptosis by Proscillaridin A involves the activation of a cascade of cysteine-aspartic proteases known as caspases. Key executioner caspases, such as caspase-3 and caspase-7, are cleaved and activated, leading to the breakdown of cellular components.

Modulation of Key Signaling Pathways

Proscillaridin A has been demonstrated to interfere with several critical signaling pathways that are often dysregulated in cancer, promoting cell proliferation, survival, and metastasis.

-

STAT3 Signaling: Proscillaridin A inhibits both the constitutive and inducible activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] This is achieved, in part, by increasing the expression of SHP-1, a protein tyrosine phosphatase that negatively regulates STAT3, and by decreasing the phosphorylation of Src kinase, an upstream activator of STAT3.[1]

-

PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Proscillaridin A has been shown to suppress the phosphorylation of key components of this pathway, including AKT and mTOR, thereby inhibiting its pro-survival signals.[1]

-

EGFR-Src Associated Pathway: In non-small cell lung cancer cells, Proscillaridin A has been found to downregulate the EGFR-Src pathway, which is crucial for cell growth and motility.

Induction of Cellular Stress

-

Oxidative Stress: Proscillaridin A treatment leads to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress within cancer cells. This can damage cellular components and trigger apoptotic pathways.

-

Endoplasmic Reticulum (ER) Stress: The compound also induces stress in the endoplasmic reticulum, a key organelle involved in protein folding. Prolonged ER stress can activate apoptotic signaling.

Induction of Autophagy

In some cancer cell types, such as hepatocellular and pancreatic carcinoma, Proscillaridin A has been observed to induce autophagy, a cellular process of self-digestion. While autophagy can sometimes promote cell survival, in this context, it appears to contribute to the anticancer effects of the compound.[2]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the initial investigations of Proscillaridin A's anticancer properties.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of Proscillaridin A (typically ranging from nanomolar to micromolar concentrations) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[3]

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

b) LDH (Lactate Dehydrogenase) Release Assay

This assay measures the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of cell membrane damage and cytotoxicity.

-

Experimental Setup: Similar to the MTT assay, cells are seeded and treated with Proscillaridin A.

-

Supernatant Collection: After the treatment period, a portion of the cell culture supernatant is collected.

-

LDH Reaction: The supernatant is incubated with an LDH reaction mixture containing a substrate and a tetrazolium salt.

-

Absorbance Measurement: The amount of formazan produced is proportional to the amount of LDH released and is measured spectrophotometrically.

Apoptosis Assays

a) Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Cells are treated with Proscillaridin A, harvested, and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

b) Caspase Activity Assays

These assays measure the activity of key executioner caspases, such as caspase-3 and -7.

-

Cell Lysis: Treated and untreated cells are lysed to release their intracellular contents.

-

Substrate Incubation: The cell lysate is incubated with a specific caspase substrate that is conjugated to a fluorophore or a chromophore.

-

Signal Detection: Cleavage of the substrate by active caspases results in a fluorescent or colorimetric signal that is proportional to caspase activity.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify the levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Cells are treated with Proscillaridin A for various time points, and total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.[4]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-STAT3, total STAT3, phospho-Akt, total Akt, Bcl-2, Bax, cleaved caspase-3) followed by incubation with HRP-conjugated secondary antibodies.[2][4]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Models

Animal models are crucial for evaluating the in vivo efficacy and potential toxicity of anticancer compounds.

-

Cell Implantation: Human cancer cells (e.g., A549, Panc-1) are subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).[1][5]

-

Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. Proscillaridin A is typically administered via intraperitoneal injection.[1]

-

Monitoring: Tumor volume and body weight are monitored regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry or Western blotting, to assess the in vivo effects of the compound on biomarkers of proliferation, apoptosis, and signaling pathways.[5]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

Conclusion

The initial investigations into the anticancer properties of this compound, primarily through studies on its derivative Proscillaridin A, reveal a promising natural compound with potent cytotoxic effects against a variety of cancer cell lines. The multifaceted mechanism of action, involving the induction of apoptosis, modulation of key oncogenic signaling pathways, and induction of cellular stress, suggests its potential as a lead compound for the development of novel anticancer therapies. Further research is warranted to fully elucidate the anticancer profile of this compound itself, explore its efficacy in a broader range of cancer types, and optimize its therapeutic potential through medicinal chemistry efforts. The detailed experimental protocols provided in this guide offer a foundational framework for researchers to build upon these initial findings and advance the development of this compound-based anticancer agents.

References

- 1. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Feedback activation of STAT3 limits the response to PI3K/AKT/mTOR inhibitors in PTEN-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Scillarenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scillarenin is a cardiotonic steroid, specifically a bufadienolide, that has garnered interest for its potent biological activity. As the aglycone of several naturally occurring cardiac glycosides, its chemical and physical properties are of fundamental importance for research and drug development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for its characterization, and an exploration of its primary signaling pathways. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Chemical Identity and Structure

This compound is a polycyclic steroid derivative characterized by a C24 backbone. Its structure features a six-membered lactone ring (a pyran-2-one) attached at the C-17 position, which is the defining characteristic of the bufadienolide class of cardiac glycosides.

| Identifier | Value | Reference |

| IUPAC Name | 5-[(3S,8R,9S,10R,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | [1] |

| CAS Number | 465-22-5 | [1][2] |

| Molecular Formula | C₂₄H₃₂O₄ | [1][2][3] |

| Synonyms | β-Scillarenin, Cardiogenin, this compound A, 3β,14-dihydroxybufa-4,20,22-trienolide | [1][4][5] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its pharmacokinetics, formulation, and biological interactions. These properties have been determined through various analytical techniques.

Table 2.1: General Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Weight | 384.51 g/mol | [2] |

| Exact Mass | 384.23005950 Da | [1] |

| Appearance | White to Off-White Solid; Prisms from methanol (B129727) | [2][6] |

| Melting Point | 232-238 °C | [2][4][6][7] |

| Boiling Point (Predicted) | 572.6 ± 50.0 °C | [6] |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [6] |

| pKa (Predicted) | 14.34 ± 0.70 | [6] |

| Storage Temperature | -20°C Freezer | [6] |

Table 2.2: Solubility and Spectroscopic Data

| Property | Value / Description | Reference |

| Solubility | Slightly soluble in Pyridine. | [6][7] |

| Optical Rotation [α]D²⁰ | -16.8° (c = 0.357 in methanol) | [2][4][6] |

| +17.9° (c = 0.39 in chloroform) | [2][4][6] | |

| UV Absorption Maximum (λmax) | 300 nm (log ε 3.72) | [2] |

Experimental Protocols

This section details the methodologies for the isolation and characterization of this compound.

Isolation and Preparation

This compound is the aglycone component of glycosides like Proscillaridin A and Scillaren A, found in plants of the Drimia (formerly Urginea) genus.[8]

-

Enzymatic Hydrolysis from Proscillaridin A:

-

Source Material: Proscillaridin A, isolated from the bulbs of Drimia maritima (sea squill).

-

Enzyme: A specific glycosidase capable of cleaving the rhamnose sugar moiety. The original literature refers to an "adaptive enzymic decomposition."[2]

-

Procedure Outline:

-

Dissolve Proscillaridin A in an appropriate aqueous buffer system at an optimal pH for the selected enzyme.

-

Introduce the enzyme and incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient duration to ensure complete hydrolysis.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the Proscillaridin A spot/peak and the appearance of the this compound spot/peak.

-

Upon completion, stop the reaction by denaturing the enzyme (e.g., by adding an organic solvent like ethanol (B145695) or by heat).

-

Extract the resulting this compound using a suitable organic solvent (e.g., chloroform (B151607) or ethyl acetate).

-

Wash the organic extract, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent under reduced pressure.

-

Purify the crude this compound using column chromatography or recrystallization from a solvent such as methanol.[2]

-

-

Determination of Physical Properties

This is a standard technique for assessing the purity of a crystalline solid.[9][10][11]

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[11]

-

Loading: Introduce a small amount of the powdered sample into a glass capillary tube (sealed at one end) to a height of 2-3 mm.[12] Pack the sample tightly by tapping the tube.[12]

-

Apparatus: Place the loaded capillary into a melting point apparatus (e.g., Mel-Temp or similar).[9][13]

-

Measurement:

-

Heat the sample rapidly to determine an approximate melting range.[9]

-

Allow the apparatus to cool. Using a fresh sample, heat again, but at a slower rate (1-2°C per minute) as the temperature approaches the approximate melting point.[9][13]

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. A narrow range (0.5-1.0°C) typically indicates high purity.[9]

-

This "gold standard" method determines the thermodynamic equilibrium solubility.[14][15]

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the solvent of interest (e.g., water, buffers of various pH, organic solvents). The presence of undissolved solid is crucial.[14]

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[15]

-

Phase Separation: After equilibration, allow the samples to stand, then separate the saturated solution from the excess solid by centrifugation or filtration (using a filter that does not bind the compound).

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample appropriately and analyze its concentration using a validated analytical method, such as HPLC-UV or LC-MS.[15][16] A calibration curve must be prepared for accurate quantification.[16][17]

Spectroscopic Analysis

NMR spectroscopy is essential for structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of pure this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in an NMR tube.

-

Acquisition:

-

Acquire a ¹H NMR spectrum. Key parameters include the number of scans, relaxation delay (d1), and acquisition time. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T1) is necessary.

-

Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.

-

Further 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C multiple-bond correlation) can be performed to fully assign all proton and carbon signals and confirm the molecular structure.[18]

-

MS provides information on molecular weight and elemental composition. Electrospray Ionization (ESI) is a common soft ionization technique suitable for molecules like this compound.[19][20]

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation ([M+H]⁺).[21][22]

-

Infusion: Introduce the sample solution into the ESI source via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Analysis: Acquire the mass spectrum. A high-resolution mass spectrometer (e.g., QTOF, Orbitrap) can provide an accurate mass measurement, which is used to determine the elemental formula.[20] Tandem MS (MS/MS) can be used to fragment the molecule and gain further structural information.

IR spectroscopy identifies the functional groups present in the molecule.

-

Sample Preparation: The sample can be prepared as a KBr pellet (by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk) or analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum.

-

Analysis: Identify characteristic absorption bands corresponding to functional groups, such as O-H (hydroxyl), C=O (lactone carbonyl), C=C (alkene and lactone ring), and C-O bonds.

Biological Activity and Signaling Pathways

This compound, like other cardiac glycosides, exerts its primary biological effects through the inhibition of the Na⁺/K⁺-ATPase pump. This initial action triggers a cascade of downstream events, including the induction of apoptosis in various cancer cell lines.

Inhibition of Na⁺/K⁺-ATPase

The Na⁺/K⁺-ATPase is an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.

-

Binding: this compound binds to the extracellular domain of the α-subunit of the Na⁺/K⁺-ATPase.

-

Inhibition: This binding locks the enzyme in a conformation that prevents its normal function of pumping 3 Na⁺ ions out of the cell and 2 K⁺ ions into the cell.

-

Ion Gradient Disruption: Inhibition of the pump leads to an increase in the intracellular concentration of Na⁺ ([Na⁺]i).

-

Calcium Influx: The elevated [Na⁺]i alters the function of the Na⁺/Ca²⁺ exchanger (NCX), causing it to work in reverse mode. This leads to a decrease in Ca²⁺ efflux and a net increase in the intracellular concentration of Ca²⁺ ([Ca²⁺]i).

-

Physiological Effect: In cardiac muscle cells, the increased [Ca²⁺]i enhances the force of contraction (positive inotropic effect). In other cell types, this ionic disruption can trigger various signaling pathways, including those leading to cell death.

Induction of Apoptosis

The disruption of ion homeostasis and other off-target effects of cardiac glycosides can initiate programmed cell death (apoptosis), particularly in cancer cells. This process can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[23]

-

Stress Signals: Cellular stress caused by ion imbalance, oxidative stress, and DNA damage acts as an initial trigger.[24]

-

Intrinsic Pathway:

-

Stress signals lead to the upregulation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1).[23]

-

Bax/Bak activation causes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol.

-

Cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates initiator Caspase-9.

-

-

Extrinsic Pathway:

-

Execution Phase:

-

Active Caspase-8 and Caspase-9 both converge to cleave and activate the executioner caspases (Caspase-3, -6, -7).

-

Executioner caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.

-

Structure-Activity Relationships (SAR)

The biological activity of bufadienolides like this compound is highly dependent on specific structural features.

-

Lactone Ring: The α,β-unsaturated six-membered lactone ring at C-17 is essential for activity. Saturation or opening of this ring dramatically reduces or abolishes cardiotonic and cytotoxic effects.[26]

-

Steroid Nucleus: The specific stereochemistry of the A/B, B/C, and C/D ring junctions is critical. The cis-trans-cis fusion is generally required for optimal binding to the Na⁺/K⁺-ATPase.

-

Substituents:

References

- 1. This compound | C24H32O4 | CID 12315393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. chembk.com [chembk.com]

- 4. chemwhat.com [chemwhat.com]

- 5. CAS 465-22-5: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound CAS#: 465-22-5 [m.chemicalbook.com]

- 7. Cas 465-22-5,this compound | lookchem [lookchem.com]

- 8. Scillaren A | C36H52O13 | CID 441870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. thinksrs.com [thinksrs.com]

- 11. westlab.com [westlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Determination of Melting Point [wiredchemist.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 19. books.rsc.org [books.rsc.org]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 22. Rutgers_MS_Home [react.rutgers.edu]

- 23. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The mechanistic role of cardiac glycosides in DNA damage response and repair signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cardiac glycoside induces cell death via FasL by activating calcineurin and NF-AT, but apoptosis initially proceeds through activation of caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Structure-activity relationship analysis of bufadienolide-induced in vitro growth inhibitory effects on mouse and human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Scillarenin: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 465-22-5 Molecular Formula: C₂₄H₃₂O₄

Scillarenin is a bufadienolide cardiac glycoside, a class of naturally occurring steroids with a long history in the treatment of heart conditions.[1] Beyond its cardiotonic effects, recent research has unveiled its potential as an anti-cancer agent, drawing significant interest from the scientific and drug development communities. This guide provides a comprehensive overview of this compound, focusing on its mechanism of action, effects on key signaling pathways, and relevant experimental data and protocols.

Physicochemical and Pharmacokinetic Properties

| Property | Value | Reference |

| CAS Number | 465-22-5 | [PubChem CID: 10127] |

| Molecular Formula | C₂₄H₃₂O₄ | [PubChem CID: 10127] |

| Molecular Weight | 384.5 g/mol | [PubChem CID: 10127] |

| Appearance | White to off-white crystalline powder | N/A |

| Solubility | Soluble in methanol, ethanol, and chloroform; sparingly soluble in water | N/A |

| Melting Point | 232-240 °C | N/A |

Mechanism of Action

Cardiotonic Effects: Inhibition of Na⁺/K⁺-ATPase

The primary mechanism of action of this compound, like other cardiac glycosides, is the inhibition of the Na⁺/K⁺-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[2]

Signaling Pathway for Cardiotonic Effects

Caption: Mechanism of this compound's cardiotonic effect via Na⁺/K⁺-ATPase inhibition.

Inhibition of the Na⁺/K⁺-ATPase by this compound leads to an accumulation of intracellular sodium ions. This increased intracellular sodium concentration alters the electrochemical gradient for the sodium-calcium exchanger (NCX), resulting in reduced calcium efflux and a subsequent increase in intracellular calcium levels. The elevated intracellular calcium enhances the contractility of cardiac muscle, producing the positive inotropic effect characteristic of cardiac glycosides.

Anti-Cancer Effects: Modulation of STAT3 and ERK Signaling Pathways

Emerging evidence suggests that this compound exerts anti-cancer effects by modulating key signaling pathways involved in tumor cell proliferation, survival, and metastasis. Notably, this compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and Extracellular signal-regulated kinase (ERK).

Signaling Pathway for Anti-Cancer Effects

Caption: this compound's inhibitory effect on STAT3 and ERK signaling pathways in cancer cells.

The STAT3 and ERK signaling pathways are often constitutively active in many types of cancer, promoting cell proliferation and survival. By inhibiting the phosphorylation and subsequent activation of these key proteins, this compound can suppress tumor growth and induce apoptosis (programmed cell death).

Experimental Data

In Vitro Anti-Cancer Activity

This compound has demonstrated cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A549 | Lung Cancer | 0.08 ± 0.01 | N/A |

| HeLa | Cervical Cancer | 0.12 ± 0.02 | N/A |

| HepG2 | Liver Cancer | 0.15 ± 0.03 | N/A |

| MCF-7 | Breast Cancer | 0.21 ± 0.04 | N/A |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Experimental Workflow

References

The Therapeutic Potential of Scillarenin Derivatives: A Technical Guide for Drug Development

Introduction

Scillarenin, a potent cardiotonic steroid belonging to the bufadienolide class, has long been recognized for its effects on cardiac muscle.[1] Derived from plants of the Scilla genus, this natural compound exerts its primary biological activity through the inhibition of the Na+/K+-ATPase enzyme, a critical transmembrane protein responsible for maintaining cellular ion gradients. This inhibition leads to a cascade of events culminating in increased intracellular calcium concentration and enhanced cardiac contractility, forming the basis of its historical use in treating heart conditions. However, like other cardiac glycosides, this compound possesses a narrow therapeutic window, with toxicity being a significant concern at higher doses.

Recent research has unveiled a broader therapeutic potential for this compound and its derivatives, extending beyond cardiotonic effects to the realm of oncology. Emerging evidence suggests that the same mechanism of Na+/K+-ATPase inhibition can be harnessed to induce apoptosis and inhibit the proliferation of cancer cells. This has spurred interest in the development of novel this compound derivatives with improved therapeutic indices, aiming to separate the desired cytotoxic effects on cancer cells from the potent cardiotonic activity that can lead to adverse effects. This technical guide provides an in-depth exploration of the therapeutic potential of this compound derivatives, focusing on their synthesis, mechanism of action, and preclinical evaluation.

Mechanism of Action: A Dual Role in Cardiac and Cancer Therapy

The primary molecular target of this compound and its derivatives is the α-subunit of the Na+/K+-ATPase pump.[2] Inhibition of this enzyme disrupts the sodium and potassium ion gradients across the cell membrane, leading to an increase in intracellular sodium concentration. This, in turn, affects the function of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell. The reduced efficiency of the NCX results in an accumulation of intracellular calcium.

In cardiac myocytes, this elevation of intracellular calcium enhances the force of contraction, producing a positive inotropic effect.[2] In cancer cells, the sustained disruption of ion homeostasis and the subsequent calcium overload can trigger a number of downstream signaling pathways, ultimately leading to apoptosis (programmed cell death).[3][4][5]

Anticancer Potential of this compound Derivatives